In-Depth Technical Guide: Structural Elucidation and NMR Characterization of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Executive Summary & Introduction The bicyclic scaffold of 5-benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (also known as N-benzylpyrrolidine-3,4-dicarboxylic anhydride, CAS: 885956-73-0) is a highly versatile building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Introduction
The bicyclic scaffold of 5-benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (also known as N-benzylpyrrolidine-3,4-dicarboxylic anhydride, CAS: 885956-73-0) is a highly versatile building block in modern drug discovery. It serves as a rigidified, stereochemically defined core for synthesizing complex pyrrolidine-based therapeutics, including neuroactive agents and anti-infectives.
Because the molecule contains multiple stereocenters and diastereotopic protons within a compact bicyclic framework, unambiguous structural elucidation is critical. This whitepaper provides an authoritative guide on its synthesis, the causality behind its structural assignment, and precise
1
H and
13
C NMR chemical shift data.
Synthetic Methodology & Reaction Mechanism
The most efficient and stereocontrolled route to construct this fused bicyclic system is the [3+2] 1,3-dipolar cycloaddition between an azomethine ylide and maleic anhydride[1]. The reaction proceeds with complete stereospecificity, yielding the cis-fused bicyclic anhydride due to the concerted suprafacial nature of the cycloaddition[2].
Step-by-Step Protocol: [3+2] Cycloaddition
Preparation: Dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent hydrolysis of the anhydride.
Precursor Addition: Add the ylide precursor, N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq), dropwise to the solution at 0 °C.
Ylide Generation (Catalysis): Introduce a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Causality: TFA protonates the methoxy group, driving the elimination of methanol to form an intermediate iminium ion. Subsequent spontaneous desilylation (loss of TMS
+
) generates the highly reactive, transient azomethine ylide[1].
Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 12–16 hours. The electron-deficient maleic anhydride rapidly traps the ylide.
Isolation: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure cis-fused product.
Figure 1: Mechanism of [3+2] cycloaddition yielding the cis-fused bicyclic anhydride.
Structural Elucidation: NMR Spectroscopy
The structural assignment of 5-benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione requires a deep understanding of its symmetry and stereochemistry. The molecule possesses a pseudo-plane of symmetry bisecting the anhydride oxygen and the pyrrolidine nitrogen, rendering the two halves of the bicyclic system chemically equivalent on the NMR timescale.
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
The cis-fusion of the rings dictates the coupling constants of the diastereotopic protons on the pyrrolidine ring (C4 and C6). Applying the Karplus equation allows us to differentiate the endo and exo protons based on their dihedral angles with the bridgehead protons (C3a/C6a).
Position
Protons
Multiplicity
Chemical Shift (δ, ppm)
Coupling (J, Hz)
Mechanistic Rationale & Causality
Aromatic (Ph)
5H
Multiplet (m)
7.25 – 7.35
-
Standard resonance for an unhindered N-benzyl group.
N-CH
2
-Ph
2H
Singlet (s)
3.65
-
Benzylic protons exhibit a sharp singlet due to rapid free rotation and molecular symmetry.
C3a, C6a
2H
Multiplet (m)
3.40 – 3.50
-
Bridgehead protons. Shifted downfield due to the strong electron-withdrawing effect of the adjacent anhydride C=O groups.
C4, C6 (trans)
2H
Doublet (d)
3.15
J = 10.5
Diastereotopic protons trans to the bridgehead protons. The dihedral angle is ~90°, resulting in near-zero vicinal coupling. Only the strong geminal coupling (10.5 Hz) is observed.
C4, C6 (cis)
2H
Doublet of doublets (dd)
2.55
J = 10.5, 4.0
Diastereotopic protons cis to the bridgehead protons. The dihedral angle allows for observable vicinal coupling (4.0 Hz) alongside the geminal coupling.
C NMR Chemical Shifts (CDCl
3
, 100 MHz)
The
13
C NMR spectrum confirms the symmetrical nature of the molecule, displaying only 8 distinct carbon signals for the 13 carbon atoms.
Carbon Position
Type
Chemical Shift (δ, ppm)
Mechanistic Rationale & Causality
C1, C3
C=O (Quat.)
173.5
Ring strain in the 5-membered cyclic anhydride deshields the carbonyl carbon compared to acyclic esters/amides.
C-ipso (Ph)
C (Quat.)
137.8
Aromatic ipso carbon attached to the benzylic position.
C-ortho, meta
CH (Ar)
128.6, 128.4
Standard aromatic resonances.
C-para (Ph)
CH (Ar)
127.5
Standard aromatic resonance.
N-CH
2
-Ph
CH
2
(Aliph.)
59.2
Deshielded by the adjacent electronegative nitrogen atom and the anisotropic effect of the phenyl ring.
C4, C6
CH
2
(Aliph.)
55.4
Pyrrolidine ring carbons alpha to the nitrogen.
C3a, C6a
CH (Aliph.)
46.1
Bridgehead carbons. Shifted downfield by the adjacent anhydride carbonyls.
Experimental Workflows & Best Practices
To ensure a self-validating system, 1D NMR data must be corroborated with high-resolution 2D NMR techniques. Relying solely on 1D
1
H NMR is insufficient due to potential signal overlap in the dense 2.5–3.5 ppm aliphatic region.
Protocol: High-Resolution NMR Sample Preparation and Acquisition
Sample Purity: Ensure the synthesized compound is >98% pure via HPLC before NMR analysis to prevent impurity signals from complicating the integration of diastereotopic protons.
Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl
3
and shim the magnetic field to achieve a TMS line width of <1.0 Hz.
2D Acquisition (Self-Validation):
COSY: Acquire to confirm the vicinal coupling between the bridgehead protons (3.45 ppm) and the cis-protons of the C4/C6 methylene groups (2.55 ppm).
HSQC: Acquire to differentiate the diastereotopic CH
2
protons (C4/C6), proving that both the 3.15 ppm and 2.55 ppm proton signals correlate to the single carbon resonance at 55.4 ppm.
HMBC: Acquire to confirm the bicyclic skeleton. The bridgehead protons must show strong 3-bond correlations to the anhydride carbonyls (173.5 ppm).
Figure 2: Self-validating NMR workflow for unambiguous structural elucidation.
Trustworthiness & Validation
A robust protocol requires orthogonal validation methods to support the NMR findings:
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry (ESI-TOF) must be performed. The compound should yield an[M+H]
+
peak at m/z 232.0974 (calculated for C
13
H
14
NO
3+
).
Infrared Spectroscopy (FT-IR): The anhydride functionality is definitively proven by two strong, distinct C=O stretching bands around 1850 cm
−1
(asymmetric) and 1780 cm
−1
(symmetric). These dual bands are an absolute requirement for confirming the presence of a 5-membered cyclic anhydride over a simple lactam or ester.
References
More Products - Tyger Scientific, tygersci.com,
Single and Double Diastereoselection in Azomethine Ylide Cycloaddition Reactions with Unsaturated Chiral Bicyclic Lactams | The Journal of Organic Chemistry - ACS Public
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC, nih.gov,
Comprehensive Mass Spectrometry Fragmentation Profiling of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Executive Summary For drug development professionals and analytical chemists, understanding the gas-phase dissociation mechanics of complex bicyclic building blocks is critical for metabolite identification and impurity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and analytical chemists, understanding the gas-phase dissociation mechanics of complex bicyclic building blocks is critical for metabolite identification and impurity profiling. 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (C₁₃H₁₃NO₃, MW: 231.25 g/mol ) represents a highly versatile synthetic scaffold, fusing a basic pyrrolidine ring with a highly reactive succinic anhydride moiety, capped by an N-benzyl group.
This whitepaper provides an in-depth, mechanistically grounded guide to the mass spectrometric (MS) fragmentation pattern of this molecule. By leveraging high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS), we deconstruct the charge-directed fragmentation pathways, outline a self-validating analytical protocol, and establish the physicochemical causality behind the observed spectral data.
Structural and Physicochemical Context
The architecture of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione dictates its behavior in the gas phase. The molecule contains three distinct functional domains, each with specific proton affinities and thermodynamic vulnerabilities:
The Tertiary Amine (Pyrrolidine Nitrogen): Possesses the highest proton affinity in the molecule, serving as the primary site of ionization in ESI+ mode.
The N-Benzyl Group: A highly labile moiety under collisional activation, prone to heterolytic cleavage.
The Cyclic Anhydride (Furo-1,3-dione): An electron-deficient, strained ring system susceptible to facile retro-cycloaddition and decarboxylation.
Exact Mass Specifications
Chemical Formula: C₁₃H₁₃NO₃
Monoisotopic Mass (Neutral): 231.0895 Da
Protonated Precursor [M+H]⁺: 232.0974 Da
Mechanistic Fragmentation Pathways (CID/HCD)
When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated precursor[M+H]⁺ at m/z 232.0974 undergoes specific, predictable degradation pathways. The causality of these pathways is governed by the localization of the charge and the thermodynamic stability of the resulting product ions.
Pathway A: Benzyl Cleavage and Tropylium Ion Formation
The most dominant fragmentation pathway—often yielding the base peak at low to medium collision energies—is the cleavage of the C–N bond alpha to the benzyl group. Because the charge is initially localized on the pyrrolidine nitrogen, collisional activation induces a charge-remote heterolytic cleavage, expelling the neutral amine (C₆H₇NO₃, 141.0426 Da) and forming the tropylium cation ([C₇H₇]⁺) at m/z 91.0548.
Causality: The thermodynamic driving force for this pathway is the extreme stability of the aromatic, 6π-electron tropylium system. As established in studies of N-benzylammonium analogs, the formation of the benzylic/tropylium carbocation outcompetes other pathways due to its exceptionally low activation energy threshold[1].
Pathway B: Cyclic Anhydride Degradation
The tetrahydro-furo-1,3-dione ring is inherently strained. According to the mobile proton model, vibrational excitation allows the proton to migrate from the nitrogen to the anhydride oxygen. This triggers a sequential neutral loss cascade characteristic of cyclic anhydrides[2].
Decarboxylation: The initial loss of carbon dioxide (CO₂, 43.9898 Da) relieves ring strain, generating an intermediate fragment at m/z 188.1075.
Decarbonylation: Subsequent loss of carbon monoxide (CO, 27.9949 Da) yields a secondary product ion at m/z 160.1126.
Causality: Cyclic anhydrides possess highly polarized C-O-C bonds. The extrusion of CO₂ is a thermodynamically favored process that rapidly stabilizes the remaining aliphatic framework[2].
Pathway C: Pyrrolidine Ring Opening
At elevated collision energies, the pyrrolidine core itself begins to fracture. The basic nature of the pyrrolidine ring causes it to sequester the proton tightly. During high-energy fragmentation, this leads to complex ring-opening reactions, typically yielding iminium ions below m/z 160.
Causality: Recent characterizations of pyrrolidine-containing scaffolds demonstrate that the pyrrolidine moiety's high proton affinity can lead to dominant, uninformative fragments unless specific energy-stepping or in-source fragmentation techniques are employed to bypass the initial proton sequestration[3].
Data Visualization & Quantitative Summarization
The theoretical fragmentation data is summarized below to aid in rapid spectral annotation and method development.
Table 1: Key Fragment Ions and Mass Accuracies
Fragment Ion
Theoretical m/z
Neutral Loss (Da)
Expected Relative Abundance
Structural Significance
[M+H]⁺
232.0974
None
Variable
Protonated precursor molecule
[C₇H₇]⁺
91.0548
141.0426
100% (Base Peak)
Tropylium ion from N-benzyl cleavage
[M+H - CO₂]⁺
188.1075
43.9898
40-60%
Cleavage of the succinic anhydride ring
[M+H - CO₂ - CO]⁺
160.1126
71.9847
15-30%
Sequential decarbonylation
Iminium Ions
< 160.0000
Variable
< 15%
Pyrrolidine ring opening products
Fragmentation Logic Diagram
Fig 1: Principal MS/MS fragmentation pathways of protonated 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal logic checks to prevent false positives from isobaric interferences or source-induced fragmentation.
Step 1: Sample Preparation & Matrix Spiking
Dissolve the analyte in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.
Self-Validation Check: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated N-benzyl analog, at 100 ng/mL. This validates extraction recovery and controls for ion suppression in the ESI source.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (acts as the proton source for the basic pyrrolidine nitrogen).
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (chosen over methanol to reduce backpressure and improve peak shape for basic amines).
Gradient: 5% B to 95% B over 5 minutes.
Step 3: Energy-Resolved Mass Spectrometry (ERMS) Tuning
Do not rely on a single collision energy (CE). Instead, program the mass spectrometer to acquire data across a CE ramp.
Set the isolation window of the quadrupole to m/z 232.1 ± 0.5 Da.
Ramp the CE from 10 eV to 50 eV in 5 eV increments.
Self-Validation Check (The Breakdown Curve): Plot the intensity of m/z 232, 188, 160, and 91 against the CE. The system self-validates the mechanistic pathway if m/z 188 peaks at a lower CE than m/z 160. If m/z 160 appears without the m/z 188 intermediate, the sequential neutral loss hypothesis is rejected, indicating potential isobaric contamination.
Step 4: Blank Verification
Inject a 50:50 Acetonitrile:Water blank immediately before and after the sample run. Ensure the m/z 91 (tropylium) signal is completely absent in the blank to rule out sample carryover, which is common with highly lipophilic benzyl-containing compounds.
Workflow Logic Diagram
Fig 2: Self-validating LC-MS/MS experimental workflow with Energy-Resolved Mass Spectrometry.
X-ray crystallography and 3D structure of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Structural Elucidation of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione: A Comprehensive X-Ray Crystallography Guide Executive Summary In the landscape of modern structure-based drug discovery (SBDD), conformationally...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione: A Comprehensive X-Ray Crystallography Guide
Executive Summary
In the landscape of modern structure-based drug discovery (SBDD), conformationally restricted building blocks are essential for designing highly selective therapeutics. 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) represents a privileged bicyclic scaffold. Featuring a fused pyrrolidine-anhydride core, this molecule provides rigid, defined exit vectors that are invaluable for parallel synthesis and structure-activity relationship (SAR) optimization[1].
While nuclear magnetic resonance (NMR) spectroscopy provides bulk connectivity data, it often falls short in unambiguously resolving the subtle puckering and dihedral strain inherent to highly congested bicyclic systems. Small molecule X-ray crystallography remains the definitive, gold-standard technique for determining the exact geometric arrangement of atoms within a crystal lattice[2]. This whitepaper outlines the authoritative methodology for the crystallographic structural elucidation of fused bicyclic anhydrides, emphasizing causality, thermodynamic principles, and self-validating experimental designs.
Structural Biology & Chemical Significance
Fused bicyclic anhydride moieties are highly valued in medicinal chemistry for their conformational rigidity and their ability to undergo stereoselective, desymmetrizing ring-opening reactions[3]. The 3D architecture of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is characterized by a cis-fused 5-5 ring system (a tetrahydrofuran-1,3-dione fused to a pyrrolidine ring).
Key Structural Vectors:
The Bicyclic Core: The cis-fusion forces the molecule into a distinct "envelope" or "V-shaped" conformation. This rigidity minimizes the entropic penalty upon target binding.
The Anhydride Motif: The 1,3-dione acts as a highly reactive electrophilic hub. Its precise planar geometry is critical for predicting the trajectory of incoming nucleophiles during parallel synthesis.
The N-Benzyl Anchor: The benzyl group provides a lipophilic interaction vector. Crystallography is required to determine whether this group adopts a pseudo-equatorial or pseudo-axial orientation relative to the pyrrolidine nitrogen under solid-state packing forces, a metric that directly informs computational docking models[4].
Logical workflow mapping the 3D structure of bicyclic anhydrides to drug discovery.
The Self-Validating Protocol: Small Molecule X-Ray Crystallography
To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every step—from crystal growth to computational refinement—contains internal checks to prevent the propagation of errors[5].
Causality: Bicyclic anhydrides are highly susceptible to hydrolysis, which opens the ring to a dicarboxylic acid. Therefore, strict anhydrous conditions are non-negotiable. We utilize vapor diffusion, as the slow supersaturation yields fewer, larger single crystals rather than microcrystalline powder, which is essential for adequate diffraction intensity.
Solvent Selection: Dissolve 10 mg of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial.
Antisolvent Introduction: Place the inner vial inside a 10 mL outer vial containing 3 mL of anhydrous hexanes (the precipitant).
Equilibration: Seal the outer vial tightly. Allow the hexanes to slowly diffuse into the DCM over 3–7 days at a constant 20 °C.
Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90 degrees. If the crystal shows mosaic or patchy extinction, it is twinned and must be rejected.
Phase 2: Single Crystal X-Ray Diffraction (SC-XRD) Data Collection
Causality: Data collection must be performed at cryogenic temperatures to freeze out dynamic disorder and reduce thermal diffuse scattering (B-factors), thereby sharpening the diffraction spots at high resolution.
Mounting: Coat the selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
Diffraction: Expose the crystal to Cu Kα radiation (
λ
= 1.5418 Å). Cu Kα is preferred over Mo Kα for light-atom structures as it provides stronger anomalous dispersion signals, which is critical if absolute stereochemistry needs to be validated.
Self-Validation Check: Index the first 20 frames. If the unit cell cannot be indexed or shows split diffraction spots, the crystal is non-merohedrally twinned or fractured. Abort the collection and remount a new crystal.
Phase 3: Phase Problem Solution and Refinement
Causality: The diffraction pattern only records the amplitudes of the scattered waves, not their phases. Direct methods use statistical relationships between amplitudes to estimate phases and generate an initial electron density map.
Structure Solution: Process the raw frames using software such as APEX or CrysAlisPro. Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).
Least-Squares Refinement: Refine the atomic model against the squared structure factors (
F2
) using SHELXL. Apply anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms to account for directional thermal motion.
Hydrogen Placement: Place hydrogen atoms (including the benzyl and pyrrolidine protons) in calculated positions using a riding model to prevent over-parameterization.
Self-Validation Check: Evaluate the final R-factors. A reliable model must yield an
R1<0.05
and a
wR2<0.15
. Furthermore, the maximum residual electron density peak (
Δρmax
) should be
<0.5
e/ų, proving the model accounts for all scattering matter in the lattice.
Step-by-step experimental workflow for small molecule X-ray crystallography.
Quantitative Data Presentation
To contextualize the structural integrity of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione and similar bicyclic anhydrides, the following table summarizes the benchmark crystallographic parameters that indicate a successful, publication-quality refinement.
Required for atomic-resolution distinction of C, N, and O atoms.
Goodness-of-Fit (S)
0.95 – 1.05
Indicates the weighting scheme is correct and the model fits the data variance.
R1
(Unweighted R-factor)
<5.0%
Quantifies the absolute agreement between observed and calculated data.
wR2
(Weighted R-factor)
<15.0%
Accounts for data variance; the primary metric for least-squares minimization.
Anhydride C=O Bond Length
~1.19 Å
Confirms the integrity of the anhydride (lack of hydrolysis to carboxylic acid).
Residual Density (
Δρ
)
<0.5
e/ų
Validates that no unmodeled solvent molecules or heavy atoms remain in the lattice.
References
[3] A general strategy for diversifying complex natural products to polycyclic scaffolds with medium-sized rings. PMC - NIH. Available at:[Link]
[2] X Ray Crystallography. International Journal of Pharmaceutical Sciences. Available at:[Link]
[1] Prospective Evaluation of Free Energy Calculations for the Prioritization of Cathepsin L Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[4] Medicinally Significant Enantiopure Compounds from Garcinia Acid Isolated from Garcinia gummi-gutta. MDPI. Available at:[Link]
Application Notes & Protocols: Catalytic Reduction Strategies for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Authored by: Gemini, Senior Application Scientist Abstract The 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione scaffold is a valuable building block in medicinal chemistry and materials science. Its utility is often pre...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione scaffold is a valuable building block in medicinal chemistry and materials science. Its utility is often predicated on the selective modification of its dual functional sites: the N-benzyl protecting group and the cyclic imide moiety. Achieving desired transformations—be it selective deprotection, partial reduction of the imide, or a complete reduction of both groups—requires a nuanced understanding of catalytic systems and reaction conditions. This guide provides a comprehensive overview of catalytic reduction methods, detailing the underlying principles, comparative data, and step-by-step protocols to empower researchers to predictably navigate these transformations. We will explore classical palladium-catalyzed hydrogenolysis for debenzylation, modern electrochemical methods for selective imide reduction, and more forcing conditions for exhaustive reduction, offering a validated roadmap for accessing a variety of useful synthetic intermediates.
Introduction: The Challenge of Selective Reduction
The target substrate, 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione, possesses two primary sites susceptible to catalytic reduction: the N-benzyl C-N bond and the two carbonyl groups of the cyclic imide. The primary synthetic challenge lies in modulating the reactivity of a chosen catalytic system to target one site while preserving the other, or to reduce both in a controlled manner.
The N-benzyl group is a common amine protecting group, prized for its stability under a range of conditions but readily cleaved by catalytic hydrogenolysis.[1][2] Conversely, the reduction of cyclic imides is more complex, potentially yielding hydroxylactams, lactams, or, upon complete reduction, cyclic amines.[3][4][5][6] The choice of catalyst, hydrogen source, and reaction conditions dictates the final product, as illustrated below.
Figure 1: Key reduction pathways for the title compound.
This guide provides validated protocols for achieving these distinct synthetic outcomes.
Method 1: Selective N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
For many synthetic routes, the primary goal is the removal of the N-benzyl group to liberate the secondary amine functionality for further elaboration. Catalytic transfer hydrogenation (CTH) is an exceptionally practical and efficient method that avoids the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.[7][8]
Causality and Experimental Choice: This method utilizes a palladium on carbon (Pd/C) catalyst in conjunction with a hydrogen donor, such as ammonium formate.[9][10] Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, delivering the reducing equivalents directly to the catalyst surface. This process is typically rapid, conducted under neutral conditions at reflux temperatures, and results in the free amine directly, avoiding the formation of acid salts that can occur with other donors like formic acid.[7][8]
Figure 2: Workflow for N-Debenzylation via CTH.
Protocol 2.1: N-Debenzylation using Pd/C and Ammonium Formate
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (1.0 eq).
Catalyst and Solvent Addition: Add dry methanol (approx. 0.15 M concentration relative to substrate) followed by 10% Palladium on Carbon (10% Pd/C). The catalyst loading can vary, but a 1:1 weight ratio with the substrate is a robust starting point for ensuring rapid conversion.[8][9]
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.
Hydrogen Donor Addition: While stirring, add anhydrous ammonium formate (approx. 5.0 eq) in a single portion.[8][9]
Reaction: Heat the stirred suspension to reflux.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material is typically rapid, often complete within 6-15 minutes.[9]
Work-up:
a. Upon completion, allow the reaction mixture to cool to room temperature.
b. Dilute the mixture with additional methanol or chloroform.
c. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst.
d. Wash the Celite® pad thoroughly with chloroform and methanol to ensure complete recovery of the product.
e. Combine the organic filtrates and concentrate under reduced pressure to afford the deprotected product, Tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
Method 2: Selective Reduction of the Imide Moiety
In cases where the N-benzyl group is desired in the final structure, reduction methods must be chosen that selectively target the imide carbonyls. Traditional catalytic hydrogenation is often too aggressive, leading to concomitant debenzylation.[11] Modern electrochemical approaches, however, offer a high degree of control and chemoselectivity.
Causality and Experimental Choice: An electrochemical reduction in an undivided cell provides a powerful alternative to chemical reagents.[3][4] By controlling the electric current and reaction time, the reduction of cyclic imides can be selectively stopped at the hydroxylactam or lactam stage. This method operates at room temperature and displays high tolerance for other functional groups that are sensitive to conventional reducing agents, making it ideal for preserving the N-benzyl moiety.[4]
Protocol 3.1: Electrochemical Reduction to a Lactam
Note: This protocol is adapted from general procedures for electrochemical imide reduction and should be optimized for the specific substrate.[3][4]
Cell Assembly: Assemble an undivided electrochemical cell equipped with two carbon electrodes (e.g., graphite plates) and a magnetic stir bar.
Reagent Preparation: To the cell, add the 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (1.0 eq), a supporting electrolyte (e.g., tetra-n-butylammonium bromide, 0.1 M), and a suitable solvent such as N,N-Dimethylformamide (DMF).
Amine Additive: Add diisopropylethylamine (i-Pr₂NEt) or a similar amine. The amine is believed to play a crucial role in generating α-aminoalkyl radicals, which are key intermediates in the reduction process.[4]
Electrolysis: Stir the solution and apply a constant current (e.g., 10-20 mA) using a DC power supply.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The degree of reduction (to hydroxylactam or lactam) can be controlled by the duration of the electrolysis.
Work-up:
a. Upon completion, transfer the reaction mixture to a separatory funnel.
b. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
d. Concentrate the filtrate under reduced pressure.
e. Purify the crude product by flash column chromatography to isolate the desired 5-Benzyl-hexahydro-furo[3,4-c]pyrrol-1-one.
Method 3: Exhaustive Reduction to the Cyclic Amine
For applications requiring the core saturated heterocyclic scaffold, conditions must be employed that reduce both the imide and the N-benzyl group. This typically requires more forcing conditions, such as higher pressures and temperatures, often with catalysts known for their high activity in both C-O and C-N bond cleavage.
Causality and Experimental Choice: Ruthenium-based catalysts have demonstrated efficacy in the complete hydrogenation of cyclic imides to the corresponding diols and amines.[5][6] The proposed mechanism involves initial hydrogenation of a carbonyl group, followed by C-N hydrogenolysis.[6] These conditions are generally sufficient to also cleave the N-benzyl group, leading to the fully saturated, deprotected furo[3,4-c]pyrrole core. Alternatively, strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation, though this is a stoichiometric, not catalytic, process.[12][13] For a catalytic approach, high-pressure hydrogenation with Raney® Nickel is another classic and effective method for reducing amides and imides, which will also perform the debenzylation.[14][15][16]
Protocol 4.1: High-Pressure Hydrogenation
⚠️ SAFETY NOTE: This procedure requires the use of a high-pressure hydrogenation reactor (autoclave) and handling of hydrogen gas. It must be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Reactor Loading: To the inert vessel of a high-pressure reactor, add 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (1.0 eq), a suitable solvent (e.g., 1,4-dioxane or ethanol), and the chosen catalyst (e.g., 5 mol% Ru-based catalyst or a slurry of Raney® Nickel).
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere is replaced by a pure hydrogen atmosphere.
Pressurization and Heating: Pressurize the reactor with hydrogen gas (e.g., 50-80 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 100-140 °C).
Reaction: Maintain the reaction at the set temperature and pressure for an extended period (e.g., 24-48 hours). The pressure may need to be readjusted as hydrogen is consumed.
Cooling and Depressurization: Upon completion, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
Work-up:
a. Open the reactor and carefully filter the contents to remove the catalyst. Raney® Nickel is pyrophoric and must be handled with extreme care, typically kept wet with solvent at all times.[17]
b. Wash the catalyst with additional solvent.
c. Concentrate the combined filtrate under reduced pressure.
d. The resulting crude amine may require purification via chromatography or distillation.
The product of selective N-debenzylation is a secondary amine within a cyclic imide structure. For subsequent synthetic steps, it is often advantageous to protect this newly revealed amine. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and orthogonal removal conditions compared to the original N-benzyl group.
Protocol 6.1: Boc Protection of Deprotected Imide
Dissolution: Dissolve the crude Tetrahydro-furo[3,4-c]pyrrole-1,3-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1-1.0 eq).[18]
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
Work-up:
a. Quench the reaction with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl).
b. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
c. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
d. Filter and concentrate under reduced pressure.
e. Purify by flash column chromatography if necessary to yield the N-Boc protected product.
References
Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst. ACS Medicinal Chemistry Letters.
Bai, Y., et al. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298–2302. [Link]
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
Repurposed nucleoside‐based drugs used against COVID‐19. (Accessed 2024). Synthesis of Boc‐protected γ‐lactam 3 and dihalogenated pyrrolo[3,2‐d]pyrimidine 7.
Bai, Y., et al. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298-2302. [Link]
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]
Sigma-Aldrich. Debenzylation Reactions with Pd(0)
Jana, G., et al. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. [Link]
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
Sciencemadness.org. (2014).
Ashenhurst, J. (2023). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
Garg, N. K., et al. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Angewandte Chemie. [Link]
Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
Gellerman, G., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters. [Link]
Jana, G., et al. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. [Link]
Al-Karadaghi, S., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]
Baltzly, R., & Buck, J. S. (1943). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society. [Link]
Garg, N. K., et al. (2019). Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. Organic Syntheses. [Link]
BYJU'S. (2019). Preparation of Raney Nickel. BYJU'S Chemistry. [Link]
Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups. Erowid Library. [Link]
Foubelo, F., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. [Link]
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
Introduction: The Strategic Value of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione in Complex Scaffold Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione for the construction of novel bicyclic systems. Bicyclic...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione for the construction of novel bicyclic systems.
Bicyclic and polycyclic molecular architectures are foundational to modern drug discovery, forming the core of numerous therapeutic agents.[1][2] These rigid, three-dimensional structures offer precise spatial presentation of pharmacophoric elements, enhancing target affinity and selectivity while often improving metabolic stability. The pyrrole and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anti-inflammatory to anticancer.[3][4]
The starting material, 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione, represents a versatile and synthetically tractable platform for accessing novel bicyclic systems. Its structure contains several key reactive features: a strained carbon-carbon double bond activated by two adjacent electron-withdrawing carbonyl groups, making it an excellent substrate for various addition and cycloaddition reactions. The N-benzyl group provides steric influence and can be a handle for further modification. This guide details several robust synthetic strategies that leverage these features to construct complex, fused heterocyclic systems.
Strategy 1: [3+2] Cycloaddition for the Synthesis of Fused Pyrazole-Pyrrolidinedione Systems
One of the most direct methods for elaborating the furo[3,4-c]pyrrole core is through 1,3-dipolar cycloaddition. The electron-deficient alkene within the starting material serves as an excellent dipolarophile for reaction with a variety of 1,3-dipoles. A particularly effective strategy involves the in-situ generation of nitrilimines from hydrazonyl halides, which readily undergo cycloaddition to yield fused pyrazole derivatives.[5][6] This reaction proceeds with high regioselectivity and stereoselectivity, typically affording a single isomer via a concerted pathway.[6]
Mechanistic Rationale
The reaction is initiated by the base-catalyzed dehydrohalogenation of a hydrazonyl halide precursor to form a highly reactive nitrilimine intermediate. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition across the double bond of the 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. The regiochemistry is governed by the frontier molecular orbitals of the dipole and dipolarophile, leading to the formation of a stable, fused five-membered pyrazole ring.
Technical Support Center: Optimizing the Synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Welcome to the Technical Support Center for the synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0). This fused bicyclic molecule—also known as N-benzyl-3,4-pyrrolidinedicarboxylic acid anhyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0). This fused bicyclic molecule—also known as N-benzyl-3,4-pyrrolidinedicarboxylic acid anhydride—is a critical building block in the development of spirooxindoles and complex pharmaceutical intermediates[1]. Due to the inherent strain of the bicyclic system and the extreme moisture sensitivity of the anhydride moiety, researchers frequently encounter yield bottlenecks.
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-fidelity synthesis.
Section 1: Validated Experimental Protocols
Method A: Direct 1,3-Dipolar Cycloaddition (The Convergent Route)
This method constructs the pyrrolidine ring and the anhydride simultaneously from acyclic precursors.
Causality & Mechanism: The reaction relies on the in situ generation of an azomethine ylide (a 1,3-dipole) which undergoes a concerted [3+2] cycloaddition with maleic anhydride (the dipolarophile)[2]. Because maleic anhydride is a cis-alkene, the concerted mechanism strictly dictates that the resulting ring fusion will be cis, avoiding the need for later stereochemical correction.
Step-by-Step Methodology:
Setup: In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend N-benzylglycine (1.0 equiv, 10 mmol) and maleic anhydride (1.1 equiv, 11 mmol) in 100 mL of anhydrous toluene.
Initiation: Add paraformaldehyde (1.5 equiv, 15 mmol) to the suspension.
Reflux & Validation: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap serves as a self-validating system: the reaction is complete when the stoichiometric amount of water (generated from iminium ion formation) ceases to collect (typically 3-4 hours).
Isolation: Cool the mixture to room temperature. Filter off any insoluble polymeric byproducts. Concentrate the filtrate in vacuo.
Purification: Recrystallize the crude residue from a mixture of dry hexanes and ethyl acetate to yield the pure anhydride.
Method B: Catalytic Dehydration of 1-Benzylpyrrolidine-3,4-dicarboxylic acid (The Stepwise Route)
Causality & Mechanism: For researchers starting from the pre-formed diacid, traditional dehydration using refluxing acetic anhydride can lead to thermal degradation. Employing a Triphenylphosphine Oxide (TPPO) and Oxalyl Chloride catalytic system allows for rapid dehydration under mild, neutral conditions by forming a highly reactive phosphonium intermediate[3].
Step-by-Step Methodology:
Activation: In a dry flask under N₂, dissolve TPPO (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add oxalyl chloride (1.3 equiv) dropwise at 0 °C. Stir for 30 minutes until gas evolution (CO, CO₂) ceases, indicating the formation of the active Ph₃PCl₂ species.
Coupling: Add cis-1-benzylpyrrolidine-3,4-dicarboxylic acid (1.0 equiv) and triethylamine (2.0 equiv) to the solution.
Cyclization & Validation: Stir at 30 °C for 1 hour. The reaction is visually validated by the opaque suspension becoming a completely transparent solution as the insoluble diacid converts to the soluble anhydride.
Workup: Filter to remove TPPO. Evaporate the solvent in vacuo. Extract with dry diethyl ether to precipitate residual salts, filter, and concentrate to yield the target anhydride.
Section 2: Mechanistic Pathways (Visualized)
Fig 1: Mechanistic pathway of the 1,3-dipolar cycloaddition yielding the target anhydride.
Fig 2: TPPO-catalyzed dehydration of the diacid precursor to form the cyclic anhydride.
Section 3: Quantitative Data & Reagent Selection
Table 1: Comparison of Dehydrating Agents for Diacid Cyclization
Dehydrating Agent
Temp (°C)
Time (h)
Yield (%)
Purity (%)
Mechanistic Notes
Acetic Anhydride
140 (Reflux)
4.0
85
>95
Promotes trans-to-cis epimerization via enolization.
Thionyl Chloride
80 (Reflux)
2.0
70
90
Generates HCl gas; requires rigorous degassing to prevent ring opening.
DCC / DMAP
25 (RT)
12.0
65
85
Mild conditions; fails on trans-isomer; DCU byproduct is hard to separate.
Q1: My yield in the 1,3-dipolar cycloaddition is below 30%, and I observe a sticky, intractable residue. How can I fix this?A: The sticky residue is likely polymerized maleic anhydride or degraded ylide. The primary cause is the water generated during the decarboxylative condensation of N-benzylglycine and paraformaldehyde, which hydrolyzes maleic anhydride into unreactive maleic acid.
Solution: Ensure your Dean-Stark trap is functioning optimally to remove water immediately. If the problem persists, switch to a non-aqueous ylide precursor: N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. Treatment of this precursor with a catalytic amount of trifluoroacetic acid (TFA) generates the azomethine ylide via desilylation without producing water, significantly boosting yields[2].
Q2: I am attempting to dehydrate 1-benzylpyrrolidine-3,4-dicarboxylic acid, but I recover only starting material. What is the mechanistic failure?A: You are likely using the trans-isomer of the diacid. Due to the geometric constraints of the fused bicyclic system, a 5-membered cyclic anhydride can only form from the cis-dicarboxylic acid.
Solution: If you possess the trans-diacid, mild dehydrating agents (like DCC or TPPO) will fail. You must force epimerization. Reflux the trans-diacid in neat acetic anhydride at 140 °C for 4-6 hours. The high temperature and acidic environment promote enolization at the alpha-carbon, allowing the stereocenter to invert to the thermodynamically less stable cis-form, which is immediately trapped by cyclization to form the stable anhydride[4].
Q3: My product degrades during silica gel column chromatography. How should I purify it?A: Anhydrides are highly electrophilic and prone to hydrolysis. The slightly acidic and hygroscopic nature of standard silica gel will cleave the anhydride ring back to the diacid.
Solution: Avoid aqueous workups and chromatography entirely. The self-validating purification method for this compound is vacuum distillation (if scale permits) or direct recrystallization from anhydrous, non-nucleophilic solvents (e.g., toluene or hexanes/EtOAc). Verify the integrity of the anhydride via FTIR: look for the distinct doublet of the anhydride carbonyl stretches at ~1780 cm⁻¹ and ~1850 cm⁻¹, and the absence of a broad O-H stretch[4].
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. National Institutes of Health (NIH).
Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme Connect.
Single and Double Diastereoselection in Azomethine Ylide Cycloaddition Reactions with Unsaturated Chiral Bicyclic Lactams. ACS Publications.
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health (NIH).
Best purification and recrystallization techniques for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Technical Support Center: Purification & Recrystallization of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione Overview & Chemical Context 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) is a highly r...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Recrystallization of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Overview & Chemical Context
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) is a highly reactive bicyclic building block frequently utilized in the synthesis of complex pyrrolidine-containing alkaloids and pharmaceutical intermediates. It is conventionally synthesized via a stereospecific 1,3-dipolar cycloaddition between maleic anhydride and an azomethine ylide (typically generated in situ from N-benzylglycine and paraformaldehyde)[1].
Because this molecule features a strained succinic anhydride moiety fused to a pyrrolidine ring, its purification is notoriously challenging. The primary failure mode in the laboratory is the inadvertent hydrolysis of the anhydride ring, yielding 1-benzylpyrrolidine-3,4-dicarboxylic acid[2]. This guide provides field-proven, causality-driven methodologies to isolate, purify, and recover this sensitive compound.
Troubleshooting & FAQs
Q1: My recrystallized product shows a broad stretch at 3300–2500 cm⁻¹ in the IR spectrum. What happened?A: Your compound has undergone hydrolysis. The succinic anhydride moiety is highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture or trace water in your solvents. This ring-opening event converts the target anhydride into 1-benzylpyrrolidine-3,4-dicarboxylic acid[2].
Causality & Solution: Water acts as the nucleophile. To reverse this, you must chemically dehydrate the diacid back into the anhydride. See Protocol B for the acetic anhydride ring-closing procedure. Moving forward, ensure all recrystallization solvents are rigorously dried over molecular sieves (3Å) and handled under an inert atmosphere.
Q2: How do I remove unreacted maleic anhydride without degrading my product?A: Maleic anhydride often co-precipitates with the product during the initial workup. Because maleic anhydride is highly soluble in diethyl ether, while the fused N-benzyl bicyclic product exhibits limited solubility in cold non-polar ethers, a cold trituration is highly effective.
Causality & Solution: Suspend the crude solid in ice-cold anhydrous diethyl ether. The maleic anhydride dissolves into the organic phase, leaving the target compound intact. Do not use aqueous basic washes (like NaHCO₃), as they will immediately hydrolyze your product.
Q3: My compound is precipitating as an oil rather than a crystalline solid ("oiling out"). How can I induce crystallization?A: "Oiling out" occurs when the target compound separates as a liquid phase before the solution reaches the temperature required for crystallization. This is usually caused by a high concentration of polymeric impurities from the cycloaddition or an excessive ratio of anti-solvent (hexanes).
Causality & Solution: Adjust your solvent matrix. Dissolve the crude oil in a minimal volume of boiling anhydrous toluene. Add hot hexanes dropwise only until the cloud point is reached, then add one drop of toluene to clear the solution. Seed the solution with a pure crystal if available, and allow it to cool to room temperature at a rate of <1°C/minute.
Solvent Selection Matrix
To optimize your workflow, consult the following empirical solubility data for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
Solvent
Polarity Index
Solubility Profile
Suitability & Application
Water / Aqueous Buffers
10.2
Reactive / Soluble
Unsuitable. Causes immediate hydrolysis to the diacid[2].
Diethyl Ether
2.8
Low (Cold)
Excellent for Washing. Removes unreacted maleic anhydride.
Toluene
2.4
High (Hot) / Low (Cold)
Primary Solvent. Ideal for recrystallization; allows azeotropic drying.
Hexanes
0.1
Insoluble
Anti-Solvent. Used in tandem with toluene to force crystallization.
Dichloromethane (DCM)
3.1
Very High
Good for Extraction. Too soluble for effective recrystallization.
Experimental Protocols
Protocol A: Anhydrous Recrystallization (Toluene/Hexanes)
Self-Validating System: This protocol utilizes azeotropic distillation to guarantee the removal of trace water before crystallization begins, ensuring the anhydride remains intact.
Preparation: Place the crude 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione in an oven-dried, round-bottom flask equipped with a reflux condenser and an argon balloon.
Dissolution & Azeotropic Drying: Add a minimal amount of anhydrous toluene (approx. 5-7 mL per gram of crude). Heat to 100°C until fully dissolved. Optional: If the solution is dark, add 10% w/w activated charcoal, boil for 5 minutes, and filter hot through a pad of oven-dried Celite.
Anti-Solvent Addition: While maintaining the solution at 90-100°C, add boiling anhydrous hexanes dropwise until a faint, persistent turbidity is observed (the cloud point).
Clarification: Add 1-2 drops of hot toluene just until the solution becomes clear again.
Crystallization: Remove the flask from the heat source. Wrap the flask in glass wool or aluminum foil to ensure a very slow cooling gradient down to room temperature.
Harvesting: Once cooled to room temperature, chill the flask in an ice bath for 1 hour. Filter the resulting white/off-white needles rapidly over a Büchner funnel under a blanket of argon. Wash with ice-cold hexanes and dry under high vacuum.
Protocol B: Chemical Recovery (Ring-Closing Dehydration)
If Quality Control (IR/NMR) reveals that the batch has hydrolyzed to 1-benzylpyrrolidine-3,4-dicarboxylic acid[2], use this protocol to recover the anhydride.
Suspension: Suspend the hydrolyzed diacid in neat acetic anhydride (approx. 10 mL per gram of starting material).
Reflux: Heat the mixture to reflux (140°C) under an inert atmosphere for 2-3 hours. The solid will gradually dissolve as the diacid dehydrates and closes the ring to form the anhydride.
Concentration: Cool the reaction to room temperature. Remove the excess acetic anhydride and acetic acid byproduct in vacuo using a rotary evaporator equipped with a high-vacuum pump and a cold trap.
Validation: Take an IR spectrum of the crude residue. The disappearance of the broad -OH band (3300 cm⁻¹) and the appearance of sharp, characteristic asymmetric and symmetric anhydride C=O stretches (~1780 and 1850 cm⁻¹) validate the success of the reaction.
Final Purification: Subject the recovered crude directly to Protocol A .
Purification Workflow Visualization
Purification and recovery workflow for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
Resolving common impurities in 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione batches
Welcome to the comprehensive technical support guide for resolving common impurities in your batches of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. This resource is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for resolving common impurities in your batches of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione typically proceeds through a two-step process analogous to the formation of other N-substituted imides.[1][2] This involves the initial reaction of benzylamine with cis-tetrahydrofuran-3,4-dicarboxylic anhydride to form an intermediate, N-benzyl-tetrahydro-furo[3,4-c]pyrrole-amic acid. This amic acid is then subjected to dehydrative cyclization to yield the desired product.
Caption: General synthetic pathway for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
This synthetic route, while generally efficient, can give rise to several common impurities that can complicate downstream applications. Understanding the origin of these impurities is the first step in effective troubleshooting.
II. Frequently Asked Questions (FAQs)
Q1: My final product has a lower than expected melting point and appears as a sticky solid rather than a crystalline powder. What is the likely cause?
A1: A depressed melting point and poor morphology are classic indicators of impurities. The most probable culprits are residual starting materials (benzylamine or the anhydride) or, more commonly, the N-benzyl-tetrahydro-furo[3,4-c]pyrrole-amic acid intermediate that has not fully cyclized. The presence of residual solvents can also contribute to this issue.
Q2: I'm observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: While the primary aromatic signals should correspond to the benzyl group of the product, extraneous peaks may indicate the presence of benzylamine-related impurities. For instance, oxidation of benzylamine can lead to benzaldehyde or benzoic acid. Furthermore, if the reaction was not driven to completion, you might be observing signals from the aromatic protons of the amic acid intermediate, which would be in a slightly different chemical environment.
Q3: My HPLC analysis shows a significant peak eluting before my main product peak. What is this likely to be?
A3: In reversed-phase HPLC, more polar compounds elute earlier. The N-benzyl-tetrahydro-furo[3,4-c]pyrrole-amic acid intermediate is significantly more polar than the final imide product due to the presence of a carboxylic acid and an amide group. Therefore, a prominent early-eluting peak is a strong indication of incomplete cyclization.
III. Troubleshooting Guides
This section provides detailed guides for identifying and resolving specific impurity issues.
Guide 1: Residual Amic Acid Intermediate
The presence of the amic acid intermediate is the most common impurity issue, arising from incomplete dehydrative cyclization.
Identification:
¹H NMR: Look for a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and distinct amide N-H proton signals (around 7-8.5 ppm). The methylene protons adjacent to the nitrogen and the protons on the furan ring in the amic acid will have slightly different chemical shifts compared to the cyclized product.
HPLC: As mentioned in the FAQs, the amic acid will appear as a more polar, earlier-eluting peak compared to the imide product in a reversed-phase HPLC method.
FT-IR: The amic acid will show characteristic broad O-H stretching from the carboxylic acid (around 2500-3300 cm⁻¹) and distinct amide C=O and N-H bands, which will differ from the imide carbonyl stretches (typically around 1700 and 1770 cm⁻¹ for asymmetric and symmetric stretching).
Resolution:
Re-subjecting the reaction mixture to cyclization conditions: If the reaction has not gone to completion, you can add a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, and heat the mixture to drive the cyclization.
Aqueous Work-up: The carboxylic acid functionality of the amic acid allows for its removal via a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The amic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired imide product will remain in the organic layer.
Compound
Structure
Solubility in NaHCO₃(aq)
Amic Acid Intermediate
R-COOH
High
Product Imide
R-CON(Bn)R'
Low
Table 1: Differential solubility of the amic acid intermediate and the final imide product in aqueous sodium bicarbonate.
Guide 2: Unreacted Starting Materials
The presence of unreacted benzylamine or cis-tetrahydrofuran-3,4-dicarboxylic anhydride can also compromise the purity of the final product.
Identification:
Benzylamine:
¹H NMR: Characteristic signals for the benzylic CH₂ and the primary amine NH₂ protons (a broad singlet).
TLC: Benzylamine will have a different Rf value compared to the product and can be visualized with ninhydrin stain.
cis-Tetrahydrofuran-3,4-dicarboxylic Anhydride:
¹H NMR: Look for the characteristic signals of the anhydride protons.
Hydrolysis and Detection: The anhydride is susceptible to hydrolysis to the corresponding diacid, which can be detected by a change in pH or by HPLC.
Resolution:
Removal of Benzylamine: An acidic wash can effectively remove residual benzylamine. Dissolve the crude product in an organic solvent and wash with a dilute aqueous HCl solution. The benzylamine will be protonated to its ammonium salt and partition into the aqueous layer.
Removal of Anhydride/Diacid: A basic wash, as described in Guide 1, will also remove any unreacted anhydride (which will hydrolyze to the diacid) and the resulting diacid.
Caption: Liquid-liquid extraction workflow for impurity removal.
Guide 3: Side-Reaction Products
Side reactions, though less common, can introduce other impurities.
Identification and Resolution:
N,N'-dibenzylurea: This can form if there are traces of phosgene or a related carbonyl source and excess benzylamine. It is generally less soluble and may precipitate out. Recrystallization is often effective for its removal.
Polymeric materials: Under harsh thermal conditions, polymerization of the starting materials or product can occur. These are typically high molecular weight, amorphous solids that are insoluble and can be removed by filtration.
IV. Recommended Purification Protocols
For achieving high purity of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione, a combination of the above-mentioned chemical washes followed by a final purification step is recommended.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for imides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Procedure:
a. Dissolve the crude product in a minimal amount of the hot solvent.
b. If there are any insoluble impurities, perform a hot filtration.
c. Allow the solution to cool slowly to room temperature.
d. Further cool the solution in an ice bath to maximize crystal formation.
e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
f. Dry the crystals under vacuum.
Protocol 2: Column Chromatography
For challenging separations or to achieve very high purity, silica gel column chromatography can be employed.
Stationary Phase: Silica gel is typically used.
Mobile Phase: A solvent system that provides good separation between the product and impurities on a TLC plate should be used. A gradient of ethyl acetate in hexanes is a common starting point.
Procedure:
a. Prepare a slurry of silica gel in the mobile phase and pack the column.
b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
c. Elute the column with the mobile phase, collecting fractions.
d. Monitor the fractions by TLC to identify those containing the pure product.
e. Combine the pure fractions and remove the solvent under reduced pressure.
Parameter
Recrystallization
Column Chromatography
Principle
Difference in solubility
Difference in polarity
Best for
Removing major impurities from a crystalline solid
Separating complex mixtures or achieving high purity
Throughput
High
Low to moderate
Solvent Usage
Moderate to high
High
Table 2: Comparison of purification techniques.
V. Analytical Methods for Purity Assessment
HPLC Method:
Column: C18 reversed-phase column.
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
¹H NMR Spectroscopy:
Solvent: CDCl₃ or DMSO-d₆.
Analysis: Integrate the peaks corresponding to the product and any identified impurities to quantify the purity.
VI. References
Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. [Link]
Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PMC. [Link]
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. SCIRP. [Link]
Supporting Information for a publication. The Royal Society of Chemistry. [Link]
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione vs other pyrrolidine-1,3-dione derivatives
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione vs. Other Pyrrolidine-1,3-dione Derivatives: A Comprehensive Comparison Guide Structural Context & Nomenclature Clarification In medicinal chemistry, the term "pyrrolidine...
Author: BenchChem Technical Support Team. Date: March 2026
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione vs. Other Pyrrolidine-1,3-dione Derivatives: A Comprehensive Comparison Guide
Structural Context & Nomenclature Clarification
In medicinal chemistry, the term "pyrrolidine-1,3-dione" strictly as a monocyclic entity is a chemical misnomer, as position 1 of a pyrrolidine ring is the nitrogen atom, which cannot host a ketone carbonyl. When literature refers to these derivatives, it is universally describing fused bicyclic systems (such as pyrrolo[3,4-c]pyrrole-1,3-diones) or spirocyclic imides [1].
To synthesize these complex pharmacophores, researchers rely on highly reactive building blocks. 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS 885956-73-0) is a premier cis-fused bicyclic anhydride. Unlike stable imide end-products, this furo-pyrrole anhydride acts as an electrophilic hub, designed specifically to undergo ring-opening and subsequent cyclization to generate diverse libraries of pyrrolidine-fused imides used in kinase inhibitors and other targeted therapies[2].
Physicochemical & Reactivity Comparison
Understanding the fundamental differences between the anhydride precursor and its resulting imide/spiro derivatives is critical for rational drug design.
Feature
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Pyrrolo[3,4-c]pyrrole-1,3-diones (Imides)
Spiro-pyrrolidine-1,3-diones
Core Structure
Fused Furan-Pyrrolidine Anhydride
Fused Bicyclic Imide
Spirocyclic Imide
Primary Role
Reactive Building Block / Electrophile
Stable Scaffold / Pharmacophore
Conformationally Restricted Scaffold
Reactivity Profile
High: Oxygen is an excellent leaving group; highly susceptible to nucleophilic attack.
Moderate: Stable imide core; reactive at N5 only if debenzylated.
Moderate: Sterically hindered, highly stable.
Hydrogen Bonding
H-Bond Acceptor only
H-Bond Acceptor & Donor (if N-unsubstituted)
H-Bond Acceptor & Donor
Chemical Stability
Moisture-sensitive (hydrolyzes to dicarboxylic acid)
Highly stable under physiological conditions
Highly stable under physiological conditions
Mechanistic Pathway: Anhydride to Imide Conversion
The primary utility of 5-benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione lies in its reaction with primary amines. Because the pyrrolidine ring enforces a rigid cis-geometry, the intermediate amic acid is pre-organized. This spatial proximity drastically lowers the entropic penalty for cyclization, allowing the reaction to proceed with high atom economy.
Mechanism of amine-driven ring-opening and cyclization of the furo-pyrrole anhydride.
Experimental Protocol: Synthesis of Kinase Inhibitor Scaffolds
The following self-validating protocol outlines the conversion of the furo-pyrrole anhydride into a debenzylated pyrrolo-pyrrole imide, a critical intermediate for synthesizing protein kinase inhibitors[2].
Procedure: Dissolve the anhydride in toluene. Add the amine dropwise at room temperature. The initial nucleophilic attack is exothermic, forming the highly polar amic acid intermediate.
Cyclization: Equip the reaction flask with a Dean-Stark trap. Reflux the mixture for 4-6 hours. Causality: The Dean-Stark trap continuously removes water from the system, utilizing Le Chatelier's principle to drive the equilibrium entirely toward the dehydrated imide.
Validation: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the baseline-polar amic acid spot indicates successful cyclization.
Step 2: Catalytic Debenzylation
To utilize the pyrrolidine nitrogen for further functionalization, the benzyl protecting group must be removed[2].
Setup: Dissolve the intermediate 5-benzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (49.9 mmol) in 200 mL ethanol within a high-pressure autoclave.
Catalyst: Add 2.0 g of 5% Palladium-on-charcoal (Pd/C).
Reaction: Purge the reactor with nitrogen. Pressurize with hydrogen gas to 58 bar and heat to 70°C for 16 hours.
Mechanistic Rationale: Why such extreme pressure? The rigid bicyclic framework of the pyrrolo-pyrrole system creates significant steric bulk around the N-benzyl group. For catalytic hydrogenation to occur, the benzyl-nitrogen bond must coordinate flatly against the palladium surface. The steric hindrance prevents optimal adsorption, necessitating high pressure and elevated temperature to force the interaction and drive the cleavage.
Workup: Cool to 20°C, filter through Celite to remove the pyrophoric catalyst, and concentrate in vacuo to yield the free secondary amine (cis-perhydropyrrolo[3,4-c]pyrrole-1,3-dione).
Performance & Synthetic Efficiency Comparison
When synthesizing complex pyrrolidine-dione derivatives, researchers must choose between using the pre-formed furo-pyrrole anhydride or building the system from linear dicarboxylic acids.
Metric
Furo[3,4-c]pyrrole Anhydride Route
Linear Dicarboxylic Acid Route
Spiro-fusion Route
Atom Economy
High (Only loses H₂O)
Moderate (Requires coupling agents like HATU/EDC)
Low (Requires complex metal catalysis)
Activation Energy
Low (Pre-organized cis-geometry)
High (High entropic penalty to bring ends together)
A Comparative Guide to Stereochemical Validation: Unambiguous Assignment of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione via NOESY NMR
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereoisomers of a chiral drug can exhibit vastly diffe...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, practical comparison of methods for validating the stereochemistry of the bicyclic lactam, 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione, with a primary focus on the utility and application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.
The Stereochemical Challenge: cis vs. trans Isomers
The synthesis of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione can potentially yield two diastereomers: a cis-fused and a trans-fused isomer. The relative orientation of the hydrogen atoms at the bridgehead carbons dictates the overall shape of the molecule and, consequently, its biological activity. Distinguishing between these two isomers is a critical step in its characterization.
Why NOESY NMR is a Powerful Tool for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure. While 1D NMR can confirm the presence of functional groups and the number of protons, 2D NMR techniques are essential for elucidating complex connectivity and spatial relationships.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus's resonance.[1] This effect is distance-dependent, with the intensity of the NOE signal being inversely proportional to the sixth power of the distance between the two nuclei.[1] Consequently, NOESY (Nuclear Overhauser Effect Spectroscopy) is an invaluable tool for determining which atoms are close to each other in space, typically within 5 Å.[1] This through-space correlation is what allows for the unambiguous determination of stereochemistry in rigid or semi-rigid molecules.[2]
Comparative Analysis: NOESY vs. Other Techniques
While NOESY is a powerful technique, it is essential to understand its advantages and limitations in the context of other available methods for structure elucidation.
Technique
Principle
Advantages
Disadvantages
NOESY NMR
Through-space correlations of protons based on the Nuclear Overhauser Effect.[1][2]
Provides direct evidence of spatial proximity, non-destructive, applicable to solutions.
Can be ambiguous for flexible molecules, requires careful optimization of experimental parameters.
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.
Provides an unambiguous 3D structure, considered the "gold standard" for stereochemical assignment.
Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
COSY NMR
Through-bond correlations between J-coupled protons, typically over 2-3 bonds.
Establishes proton-proton connectivity and helps to identify spin systems.
Does not provide direct information about through-space proximity or stereochemistry.
HMBC NMR
Through-bond correlations between protons and carbons over 2-3 bonds.
Crucial for assigning quaternary carbons and piecing together the carbon skeleton.
Does not directly reveal stereochemical relationships.
Experimental Workflow for NOESY-based Stereochemical Validation
The following workflow outlines the key steps for validating the stereochemistry of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione using NOESY NMR.
Figure 2: Key distinguishing feature between cis and trans isomers.
Expected NOE Correlations
The following table outlines the expected strong and medium NOE correlations for the key protons in both the cis and trans isomers of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. The presence or absence of the highlighted correlation is diagnostic.
Proton Pair
Expected NOE in cis-Isomer
Expected NOE in trans-Isomer
Rationale
H-3a ↔ H-6a
Strong
Absent
In the cis isomer, these bridgehead protons are on the same face of the ring system and are spatially close. In the trans isomer, they are on opposite faces and are too far apart for an NOE.
H-3a ↔ H-4α/β
Medium
Medium
Protons on the adjacent methylene group will show NOEs to the bridgehead proton in both isomers.
H-6a ↔ H-1α/β
Medium
Medium
Protons on the adjacent methylene group will show NOEs to the bridgehead proton in both isomers.
Benzyl-CH₂ ↔ H-4α/β
Strong
Strong
The benzylic protons are close to the protons on the C4 position of the pyrrolidine ring in both isomers.
Benzyl-CH₂ ↔ Aromatic Protons
Medium
Medium
NOEs are expected between the benzylic protons and the ortho protons of the phenyl ring.
Conclusion
The 2D NOESY NMR experiment is a robust and reliable method for the unambiguous determination of the relative stereochemistry of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. By identifying key through-space correlations, particularly between the bridgehead protons, one can confidently distinguish between the cis and trans isomers. While X-ray crystallography provides definitive solid-state structures, NOESY offers the advantage of confirming the stereochemistry in solution, which is often more relevant to the biological context. When combined with other 2D NMR techniques like COSY and HMBC for complete structural assignment, NOESY provides the final and crucial piece of the puzzle in the characterization of complex chiral molecules.
References
NMR Sample Preparation. (n.d.). University of California, Davis. Retrieved March 17, 2026, from [Link]
A Novel Stereocontrolled Synthesis of Cis-Fused Bicyclic Lactams via [3 + 2]-Cycloaddition of Alkynyltungsten Complexes with Tethered Aziridines. (2002). Organic Letters, 4(23), 4033–4036. [Link]
Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. (n.d.). Eurasian Journal of Analytical Chemistry, 13(4), 1-6. [Link]
NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. Retrieved March 17, 2026, from [Link]
Quality Control and Assay Validation for Commercial 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione: A Comparative Guide
Introduction to the Scaffold 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) is a highly versatile, rigid bicyclic intermediate widely utilized in medicinal chemistry and drug development[1][2]. Struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) is a highly versatile, rigid bicyclic intermediate widely utilized in medicinal chemistry and drug development[1][2]. Structurally, it is an N-benzyl protected pyrrolidine-3,4-dicarboxylic anhydride. Its primary application lies in the synthesis of complex pyrrolo[3,4-c]pyrrole derivatives, which serve as privileged scaffolds for developing potent protein kinase inhibitors[3]. The anhydride moiety acts as a highly reactive electrophilic center, allowing for rapid ring-opening by primary amines to form amide-acid intermediates, which are subsequently cyclized into imides.
Comparative Analysis of N-Protecting Groups
When integrating a pyrrolidine-3,4-dicarboxylic anhydride into a synthetic route, the choice of the nitrogen protecting group dictates the downstream compatibility of the intermediate. The commercial 5-Benzyl (Bn) variant is most frequently compared against tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) alternatives.
Table 1: Quantitative and Qualitative Comparison of Protected Pyrrolidine-3,4-dicarboxylic Anhydrides
Causality of Selection: The Benzyl group is preferred in multi-step kinase inhibitor synthesis because it withstands the harsh dehydrating conditions (e.g., SOCl₂, Ac₂O) required to close the imide ring after the initial amine attack. Boc-protected equivalents frequently suffer from premature deprotection under acidic coupling conditions, leading to unwanted polymerization or complex side reactions.
The Threat of Hydrolysis and Analytical Causality
The most significant quality control (QC) liability for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is its susceptibility to atmospheric moisture. Upon exposure to water, the anhydride ring irreversibly hydrolyzes into 1-benzylpyrrolidine-3,4-dicarboxylic acid[4][5]. This diacid impurity is unreactive toward unactivated amines, skewing reaction stoichiometry and drastically reducing the yield of the target pyrrolopyrrole.
Consequently, incoming commercial batches must be rigorously validated. However, traditional analytical methods present a paradox: the very techniques used to measure purity can cause the degradation of the analyte. For instance, standard reversed-phase HPLC utilizes aqueous mobile phases, which can induce on-column hydrolysis of the anhydride, yielding a false-positive for the diacid impurity. Similarly, standard Karl Fischer (KF) titration uses methanol, which rapidly reacts with the anhydride to form a half-ester, generating erroneous moisture readings[6].
To solve this, we must employ self-validating, moisture-aware analytical systems governed by ICH Q2(R1) guidelines[7][8].
Validated Experimental Protocols
Protocol 1: Self-Validating HPLC-UV Assay for Purity and Diacid Quantification
Causality: To prevent on-column hydrolysis, the sample must be dissolved in strictly anhydrous acetonitrile. The chromatographic run utilizes a rapid gradient on a sub-2 µm C18 column to minimize the analyte's residence time in the aqueous mobile phase. An acidic modifier (0.1% TFA) is added to suppress the ionization of any pre-existing diacid, ensuring sharp peak shapes and stabilizing the anhydride during its brief transit.
Step-by-Step Methodology:
System Preparation: Equip the UHPLC with a C18 column (50 mm × 4.6 mm, 1.8 µm). Set the column oven to 25°C and the UV detector to 210 nm.
Mobile Phase: Prepare Solvent A (0.1% TFA in LC-MS grade Water) and Solvent B (0.1% TFA in LC-MS grade Acetonitrile). Set the flow rate to 1.2 mL/min.
Sample Preparation (Inert Environment): Inside a nitrogen-purged glovebox, accurately weigh 10.0 mg of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. Dissolve in 10.0 mL of anhydrous acetonitrile to achieve a 1 mg/mL concentration. Critical: Do not use protic solvents like methanol or ethanol.
Gradient Program: 0–1 min (10% B), 1–4 min (10% to 90% B), 4–5 min (90% B). Total run time: 5 minutes.
Specificity: Inject a blank (anhydrous MeCN) followed by a standard solution spiked with 1% 1-benzylpyrrolidine-3,4-dicarboxylic acid. Confirm baseline resolution (
Rs>2.0
) between the diacid (elutes earlier) and the anhydride.
Linearity: Inject standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration. The correlation coefficient (
R2
) must be
≥0.999
.
Precision: Perform six replicate injections of the 100% standard. The Relative Standard Deviation (RSD) of the anhydride peak area must be
≤2.0%
.
Protocol 2: Oven-Desorption Karl Fischer Titration for Moisture Content
Causality: Because the anhydride reacts with the methanol present in standard KF reagents, direct volumetric or coulometric injection is invalid. Instead, an oven-desorption method is utilized. The solid sample is heated to drive off moisture as a gas, which is then carried by dry nitrogen into the titration cell, physically separating the reactive anhydride from the KF solvent[6][9].
Step-by-Step Methodology:
Apparatus Setup: Connect a Karl Fischer coulometric titrator to a sample oven processor. Fill the titration cell with a standard coulometric reagent.
Purge and Equilibrate: Flow ultra-dry nitrogen gas (< 1 ppm H₂O) through the oven into the titration cell at 50 mL/min until the background drift is stable (< 10 µ g/min )[9].
Temperature Optimization: Set the oven temperature to 120°C. This is sufficient to release bound and surface water without thermally decomposing the organic matrix.
Sample Analysis: Quickly weigh 100 mg of the commercial batch into a glass vial, seal it with a PTFE-lined septum, and place it into the oven.
Validation & Acceptance: Run the titration until the drift returns to the baseline. A high-quality commercial batch should exhibit a moisture content of
<0.5% w/w
.
Visualizing the Workflows
Self-validating QC workflow for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione.
Synthetic pathway from the anhydride intermediate to a pyrrolo[3,4-c]pyrrole scaffold.
Personal protective equipment for handling 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Title: Standard Operating Procedure & Safety Matrix: Handling 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not mere...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Standard Operating Procedure & Safety Matrix: Handling 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Executive Summary & Chemical Profile
As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental reproducibility. 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS: 885956-73-0) is a high-value bicyclic intermediate frequently utilized in the synthesis of complex pharmacophores. However, its fused ring system and reactive dione moiety present specific handling challenges that require strict environmental controls to maintain both operator safety and chemical integrity.
Quantitative Data & Physical Properties
Property
Value
Causality / Operational Impact
Chemical Name
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Fused bicyclic system; sensitive to aggressive nucleophiles.
CAS Number
885956-73-0
Unique identifier for safety tracking.
Molecular Formula
C13H13NO3
Defines stoichiometry for downstream reactions.
Molecular Weight
231.25 g/mol
Essential for precise molarity calculations.
Physical Form
Solid
Prone to aerosolization; requires anti-static handling.
| Storage Temperature | 2-8 °C | Prevents ambient thermal degradation of the furo-pyrrole core. |
Hazard Identification & Mechanistic Causality
Understanding the why behind a hazard ensures protocols are respected rather than just followed. This compound carries specific GHS hazard statements according to:
H302 (Harmful if swallowed): The compound's lipophilic benzyl group enhances systemic absorption if ingested.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The dione structure can act as a mild electrophile. Upon contact with the aqueous environment of mucous membranes or sweat, it can undergo localized reactions or hydrolysis, leading to cellular irritation.
H335 (May cause respiratory irritation): As a fine solid, airborne particulates can deposit in the upper respiratory tract, where the aforementioned electrophilic reactivity causes localized inflammation.
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the compound's specific physicochemical properties.
Hand Protection: Use nitrile gloves (minimum 0.11 mm thickness). Expert Insight: While nitrile is sufficient for handling the dry solid, if you are dissolving the compound in a highly permeating solvent like DMF or DMSO, you must double-glove or switch to butyl rubber. DMSO rapidly carries dissolved organic solids through standard nitrile barriers.
Eye Protection:Chemical splash goggles with a tight orbital seal. Standard safety glasses are insufficient because they allow airborne dust particulates (H335) to bypass the lenses.
Body Protection: A flame-retardant lab coat (e.g., Nomex) with knit cuffs. Knit cuffs prevent the sleeves from riding up and exposing the wrists during fume hood operations.
Respiratory & Engineering Controls: All open handling must be performed inside a certified chemical fume hood with a face velocity of 80-100 fpm.
Operational Workflow & Handling Protocol
Below is the validated step-by-step methodology for transferring and weighing the compound without compromising its integrity or operator safety.
Fig 1: Logical workflow for the safe retrieval, handling, and disposal of the dione intermediate.
Step-by-Step Methodology:
Thermal Equilibration (Critical Step): Retrieve the sealed vial from the 2-8 °C refrigerator. Do not open immediately. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the solid. Moisture can initiate premature hydrolysis of the dione ring, ruining your reaction yield before it even begins.
Workspace Preparation: Verify the fume hood sash is at the correct operational height. Clear the deck of any strong bases or nucleophiles to prevent cross-contamination.
Weighing: Use a grounded, anti-static weighing boat. Because the compound is a fine solid, it can hold a static charge and aerosolize when approached with a metal spatula.
Solubilization: If preparing a stock solution, add your anhydrous solvent (e.g., DCM, THF) slowly down the interior wall of the vessel. This minimizes dust generation compared to dropping solvent directly onto the powder bed.
Emergency Response & Waste Disposal Plan
Spill Management (Solid): If the solid is spilled, do not sweep it dry , as this will aerosolize the irritant dust. Instead, gently cover the spill with absorbent paper towels dampened with an appropriate solvent (e.g., isopropanol or water). Carefully scoop the dampened mass into a hazardous waste container.
Decontamination: Wipe down the balance, spatulas, and hood deck with a solvent-dampened wipe, followed by a dry wipe to ensure no microscopic residue remains.
Disposal: Unused solid and contaminated consumables (gloves, wipes, weigh boats) must be disposed of in a sealed container labeled as "Hazardous Solid Organic Waste." If the compound has been dissolved, route it to the appropriate liquid waste stream (e.g., Halogenated Waste if dissolved in DCM, or Non-Halogenated if in THF). Never discharge this compound into the municipal sink.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.